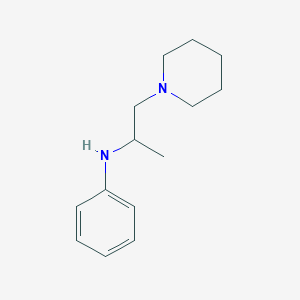
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl)morpholine is an organic compound that features a quinoline core substituted with a morpholine ring and a dioxaborolane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl)morpholine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a Suzuki coupling reaction. This involves the reaction of a halogenated quinoline derivative with a boronic acid or ester in the presence of a palladium catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated quinoline derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the dioxaborolane group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the quinoline core or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated derivatives of the compound can react with nucleophiles or electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinoline core or morpholine ring.
科学的研究の応用
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its quinoline core.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of 4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds. The quinoline core can interact with biological targets, such as enzymes or receptors, potentially modulating their activity.
類似化合物との比較
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets 4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl)morpholine apart from similar compounds is its unique combination of a quinoline core, a morpholine ring, and a dioxaborolane group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C19H25BN2O3 |
|---|---|
分子量 |
340.2 g/mol |
IUPAC名 |
4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-yl]morpholine |
InChI |
InChI=1S/C19H25BN2O3/c1-18(2)19(3,4)25-20(24-18)14-5-6-16-15(13-14)17(7-8-21-16)22-9-11-23-12-10-22/h5-8,13H,9-12H2,1-4H3 |
InChIキー |
YLBKJFUWDUMHAV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN=C3C=C2)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


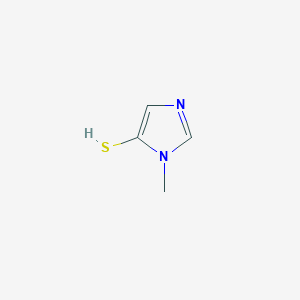



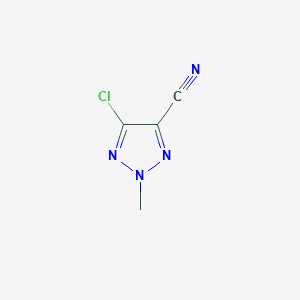

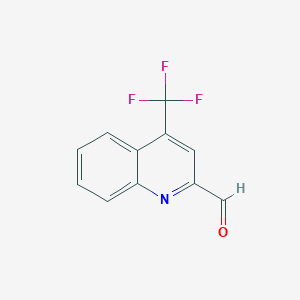

![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)
![2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)
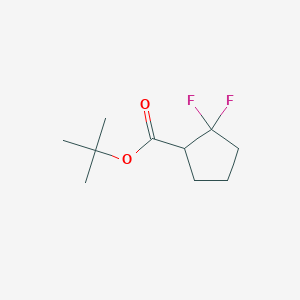

![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
